Stevioside

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDUENGHJMELGK-HYDKPPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021281 | |

| Record name | Stevioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.25 mg/mL | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57817-89-7 | |

| Record name | Stevioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stevioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stevioside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stevioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEVIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YON5MXJ9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 239 °C | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Stevioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevioside, a major steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana, is a high-intensity, non-caloric natural sweetener. Its unique chemical structure, a diterpene glycoside, confers not only its characteristic sweet taste but also a range of biological activities that are of increasing interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound. Detailed experimental protocols for its characterization and extraction are also presented to facilitate further research and development.

Chemical Structure and Identification

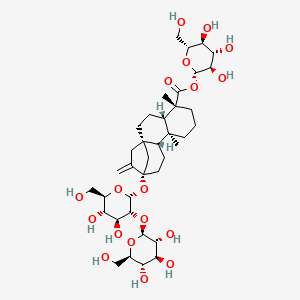

This compound is a glycoside of the diterpene steviol. Its chemical structure consists of a central steviol aglycone to which three glucose units are attached. Specifically, it is steviol's C19-carboxyl group is esterified with a β-D-glucopyranosyl unit, and its C13-hydroxyl group is linked to a sophorose (a disaccharide of two β-D-glucose units) via a β-glycosidic bond.[1]

The systematic IUPAC name for this compound is (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₀O₁₈ | [1] |

| Molecular Weight | 804.87 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 198-201 °C | |

| Solubility in Water | 1.25 g/L (at 25°C) | [1] |

| Solubility in Ethanol | Soluble | |

| Solubility in Methanol (B129727) | Soluble | |

| Solubility in Acetone | Insoluble | |

| Solubility in Chloroform | Insoluble | |

| Solubility in Ether | Insoluble | |

| Specific Optical Rotation ([α]D) | -39.3° (c=5.7 in H₂O) |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range. This protocol outlines the capillary method for determining the melting point of this compound.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered this compound sample to collect a small amount of the solid.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly determine an approximate melting point range.

-

Allow the apparatus to cool.

-

For an accurate measurement, use a fresh sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Determination of Solubility

Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus and Reagents:

-

Orbital shaker with temperature control

-

Conical flasks with stoppers

-

This compound sample

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

-

Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Determination of Specific Optical Rotation

Principle: Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation is a characteristic property of a compound.

Apparatus and Reagents:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Sodium lamp (D-line, 589 nm)

-

This compound sample

-

Volumetric flask

-

Solvent (e.g., water)

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the solvent in a volumetric flask to obtain a solution of known concentration (c, in g/mL).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This is the blank reading.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).

-

Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Extraction and Purification of this compound from Stevia rebaudiana Leaves

This protocol describes a general laboratory-scale procedure for the extraction and purification of this compound.

Caption: Experimental workflow for this compound extraction.

Procedure:

-

Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with hot water (typically 60-80°C) for several hours.

-

Clarification: The crude aqueous extract is then clarified to remove suspended solids, pigments, and other impurities. This can be achieved by treatment with clarifying agents like calcium hydroxide (B78521) followed by filtration, or by using membrane filtration techniques.

-

Purification: The clarified extract is passed through a series of ion-exchange resins to remove salts and charged molecules.

-

Crystallization: The purified steviol glycoside solution is concentrated, and this compound is crystallized out using an appropriate solvent such as methanol or ethanol.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield pure this compound.

Biological Properties and Signaling Pathways

This compound is primarily known for its intense sweet taste, which is approximately 200-300 times that of sucrose. However, it also exhibits a characteristic bitter and licorice-like aftertaste. These sensory properties are mediated by specific taste receptors on the tongue.

Sweet and Bitter Taste Perception

The perception of sweet and bitter tastes involves G-protein coupled receptors (GPCRs) located in taste receptor cells.

Caption: Signaling pathway for taste perception.

-

Sweet Taste: The sweet taste of this compound is mediated by the T1R2/T1R3 heterodimeric sweet taste receptor.[2] Binding of this compound to this receptor activates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase Cβ2 (PLCβ2).[2] This results in the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of intracellular calcium (Ca²⁺).

-

Bitter Taste: The bitter aftertaste of this compound is primarily mediated by the T2R4 and T2R14 bitter taste receptors.[1][3][4][5] The signaling pathway following the activation of these receptors is similar to the sweet taste pathway, also involving gustducin, PLCβ2, and subsequent Ca²⁺ release.

-

Downstream Signaling: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, ATP release, and the transmission of a nerve signal to the brain, which is perceived as taste.[2]

Modulation of Insulin (B600854) Secretion

Recent studies have shown that this compound can potentiate glucose-induced insulin secretion from pancreatic β-cells, suggesting its potential as an anti-hyperglycemic agent.[6] This effect is also mediated by the TRPM5 channel.

Caption: this compound's effect on insulin secretion.

In pancreatic β-cells, glucose uptake via GLUT2 transporters leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. This causes membrane depolarization and the opening of voltage-gated calcium channels, resulting in Ca²⁺ influx. This compound potentiates the activity of the TRPM5 channel, which is also present in β-cells.[7][8][9] This potentiation amplifies the Ca²⁺ signal, leading to enhanced insulin secretion in the presence of glucose.[7][8]

Conclusion

This compound possesses a well-defined chemical structure and a unique set of physicochemical properties that make it a valuable natural sweetener. Its biological activities, particularly its interaction with taste receptors and its potential to modulate insulin secretion, are areas of active research with significant implications for the food and pharmaceutical industries. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this important natural product. Further investigation into the molecular mechanisms of this compound's actions will continue to unveil its full therapeutic and functional potential.

References

- 1. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of rebaudioside A from this compound and their interaction model with hTAS2R4 bitter taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of rebaudioside A from this compound and their interaction model with hTAS2R4 bitter taste receptor [kr.cup.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. This compound acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Relationship - this compound - activates - TRPM5 [biokb.lcsb.uni.lu]

Stevioside's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside, a natural diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention beyond its role as a non-caloric sweetener. A growing body of in vitro research highlights its potential as a modulator of key cellular processes, with implications for therapeutic areas such as oncology, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in various cellular models. It is designed to equip researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual aids to facilitate further investigation into the pharmacological properties of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, influencing a range of cellular signaling pathways, ion channels, and metabolic functions. The primary mechanisms explored in cellular models include the induction of apoptosis in cancer cells, modulation of inflammatory responses, and regulation of glucose homeostasis.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated cytotoxic and pro-apoptotic activity in various cancer cell lines. The principal mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and subsequent caspase activation.

Signaling Pathway:

This compound treatment initiates a cascade of events leading to programmed cell death. A key event is the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][2][3]

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

The cytotoxic effect of this compound has been quantified in several human cancer cell lines, with IC50 values varying depending on the cell line and exposure time.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 30 | [4][5] |

| 48 | 24 | [4][5] | ||

| 72 | 22 | [4][5] | ||

| A2780 | Ovarian Cancer | 24 | 24 | [4][5] |

| 48 | 20 | [4][5] | ||

| 72 | 19 | [4][5] | ||

| HT-29 | Colon Cancer | 48 | ~5 | [4][6] |

| 72 | ~5 | [4][6] | ||

| MDA-MB-231 | Breast Cancer | 48 | 55 | [7][8] |

| SKBR3 | Breast Cancer | 48 | 66 | [7][8] |

| OVCAR-3 | Ovarian Cancer | 48 | Dose-dependent inhibition | [9][10][11] |

| HepG2 | Liver Cancer | 24 | 10.91 | [3] |

| SaOs2 | Osteosarcoma | 24 | Dose-dependent inhibition | [12] |

Quantitative Data: Modulation of Apoptotic Gene and Protein Expression by this compound

| Cell Line | Target | Change | Fold Change/Observation | Concentration | Time (h) | Reference |

| MCF-7 | Bax (gene) | Increased | Significant at >20 µM | >20 µM | 24-72 | [4][5] |

| Bad (gene) | Increased | Significant at >20 µM | >20 µM | 24-72 | [4][5] | |

| Bcl-2 (gene) | Decreased | Significant at >20 µM | >20 µM | 24-72 | [4][5] | |

| HT-29 | Caspase-9 | Increased | ~53% increase | 5 µM | 48 | [4] |

| Caspase-3 | Increased | ~61% increase | 5 µM | 48 | [4] | |

| OVCAR-3 | Caspase-9 | Increased | Dose-dependent | Not specified | Not specified | [9] |

| Caspase-3 | Increased | Dose-dependent | Not specified | [9] | ||

| SaOs2 | Bax (gene) | Increased | 1.2 to 1.67-fold | 25-100 µM | 24 | [12] |

| Bcl-2 (gene) | Decreased | 0.98 to 0.5-fold | 25-100 µM | 24 | [12] | |

| Bcl-xL (gene) | Decreased | 0.74 to 0.46-fold | 25-100 µM | 24 | [12] |

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects in various cellular models, primarily by inhibiting the production of pro-inflammatory cytokines. This is achieved through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway:

In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the activation of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[13][14][15] this compound also modulates the MAPK pathway by reducing the phosphorylation of ERK1/2 and p38, further contributing to the suppression of inflammatory responses.[4][5][15]

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Expression by this compound

| Cell Line | Stimulant | Cytokine | Change | Concentration of this compound | Time (h) | Reference |

| RAW264.7 | LPS (1 µg/mL) | TNF-α (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] |

| IL-6 (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] | ||

| IL-1β (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] | ||

| TNF-α (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||

| IL-6 (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||

| IL-1β (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||

| IPEC-J2 | Diquat (1000 µM) | TNF-α (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] |

| IL-6 (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||

| IL-8 (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||

| TNF-α (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||

| IL-6 (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||

| IL-8 (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] |

Modulation of Glucose Metabolism and Ion Channels

This compound has been observed to influence glucose uptake and insulin (B600854) secretion in cellular models, suggesting its potential in the context of metabolic disorders. These effects are partly mediated by its interaction with the TRPM5 ion channel and the PI3K/Akt signaling pathway, which is involved in GLUT4 translocation.

Signaling Pathway and Ion Channel Modulation:

This compound potentiates the activity of the TRPM5 channel, a calcium-activated cation channel expressed in pancreatic β-cells. This potentiation leads to increased calcium influx, which in turn enhances glucose-stimulated insulin secretion. Additionally, this compound has been shown to activate the PI3K/Akt pathway, a key signaling cascade in insulin signaling. Activation of this pathway promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6][17][18][19]

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in culture medium to obtain the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the cells for 24, 48, or 72 hours.[6][17][18][19]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6][17][18][19]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.[6][17][18][19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of Signaling Proteins

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-p38, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C. After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells with this compound as required. Isolate total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.[16][20][21][22][23]

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose (B213101) gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20][21]

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB). The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.[14]

Conclusion

This technical guide summarizes the current understanding of this compound's mechanism of action in cellular models, providing a foundation for further research and development. The presented data highlights its potential as a multi-target agent with pro-apoptotic, anti-inflammatory, and metabolic regulatory properties. The detailed protocols and visual aids are intended to serve as a practical resource for scientists investigating the therapeutic applications of this natural compound. Further in-depth studies are warranted to fully elucidate the intricate molecular interactions of this compound and to translate these in vitro findings into potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Stevia rebaudiana Bertoni as a sweet herbal medicine: traditional uses, potential applications, and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. This compound induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. french.alliedacademies.org [french.alliedacademies.org]

- 12. In vitro Molecular Mechanisms of Anticancer Activity of this compound in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

- 21. surgery.pitt.edu [surgery.pitt.edu]

- 22. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]

- 23. protocols.io [protocols.io]

In Vivo Antidiabetic Effects of Stevioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antidiabetic effects of stevioside, a natural glycoside extracted from the leaves of Stevia rebaudiana. The information presented herein is curated from a range of preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antidiabetic therapies.

Quantitative Efficacy of this compound in In Vivo Models

Numerous studies have investigated the impact of this compound on key diabetic biomarkers in various animal models and human subjects. The following tables summarize the quantitative data from these investigations, highlighting the effects on blood glucose, insulin (B600854) levels, and lipid profiles.

Table 1: Effects of this compound on Blood Glucose and Insulin in Animal Models

| Animal Model | This compound Dose | Treatment Duration | Effect on Fasting Blood Glucose (FBG) | Effect on Insulin Levels | Citation |

| Streptozotocin (STZ)-induced diabetic rats | 0.5 mg/kg (single oral dose) | 90 minutes | Significant decrease | Not specified | [1][2] |

| STZ-induced diabetic rats | Not specified (daily oral) | 15 days | Dose-dependent decrease | Enhanced insulin secretion and utilization | [1][2] |

| Fructose-rich chow-fed rats (insulin-resistant) | 5.0 mg/kg (single oral dose) | 90 minutes | Dose-dependent decrease | Reversed glucose-insulin index, indicating improved insulin sensitivity | [3][4] |

| Fructose-rich chow-fed rats | 5.0 mg/kg (repeated oral, 3x daily) | 4 weeks | Significant decrease (p < 0.01) | Reduction in fasting plasma insulin | [4] |

| Goto-Kakizaki (GK) rats (Type 2 diabetes) | 0.2 g/kg (intravenous) | Acute | Significant reduction (p < 0.05) | Increased insulin secretion (p < 0.05) | [4][5][6][7] |

| Alloxan-induced diabetic mice | 20 mg/kg (oral) | 10 days (pre-treatment) | Prevented significant increase in hyperglycemia (p < 0.05) | Preserved β-cell cytoarchitecture | [8] |

| High-fat diet-induced diabetic mice | Not specified | Not specified | Prevents hyperglycemia | Potentiates glucose-induced insulin secretion | [9] |

Table 2: Effects of this compound on Blood Glucose and Insulin in Human Studies

| Study Population | This compound Dose | Treatment Duration | Effect on Postprandial Blood Glucose | Effect on Insulin Levels | Citation |

| Type 2 diabetic patients | 1 g with a test meal | Acute | Reduced incremental area under the glucose response curve by 18% (P = 0.013) | Increased insulinogenic index by ~40% (P < 0.001) | [10] |

| Type 2 diabetic patients | 1500 mg/day | 3 months | No significant change (maintained levels while placebo increased) | Not specified | [4] |

| Healthy adults | 200 mg (capsules) | Acute | Reduces postprandial capillary blood glucose | Not specified | [11] |

Table 3: Effects of this compound on Lipid Profile in Animal Models

| Animal Model | This compound Dose | Treatment Duration | Effect on Lipid Profile | Citation |

| Diabetic rats | Not specified | 60 days | Reduced levels of cholesterol, triglyceride, and LDL-cholesterol | [12] |

| Animal models (general) | Not specified | Not specified | Decreasing effect on triglyceride | [12] |

Experimental Protocols

Understanding the methodologies employed in these studies is critical for interpretation and replication. This section details the protocols for key in vivo experiments.

Induction of Diabetes in Animal Models

-

Streptozotocin (STZ)-Induced Diabetes: A common method to induce Type 1 diabetes.

-

Protocol: Male Wistar or Sprague-Dawley rats are fasted overnight. A freshly prepared solution of STZ in citrate (B86180) buffer (e.g., 0.1 M, pH 4.5) is injected intraperitoneally (i.p.) at a dose of 40-60 mg/kg body weight.[13] To prevent initial drug-induced hypoglycemia, animals are given a 20% glucose solution for 24 hours post-injection.[13] Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection; rats with FBG > 200 mg/dL are considered diabetic.[13]

-

-

Fructose-Rich Chow-Induced Insulin Resistance: A model for Type 2 diabetes.

-

Protocol: Normal Wistar rats are fed a diet containing a high percentage of fructose (B13574) (e.g., 60%) for a period of several weeks (e.g., 4 weeks) to induce a state of insulin resistance.[3][4]

-

-

Alloxan-Induced Diabetes: Another chemical induction method for Type 1 diabetes.

-

Protocol: Mice (e.g., NMRI Haan) are administered alloxan (B1665706) (e.g., 100 mg/kg) to induce hyperglycemia.[14]

-

Glucose Tolerance Tests

-

Oral Glucose Tolerance Test (OGTT):

-

Intravenous Glucose Tolerance Test (IVGTT):

Measurement of Biochemical Parameters

-

Blood Glucose: Measured from tail vein blood samples using a glucometer.

-

Serum Insulin: Determined from blood samples using an enzyme-linked immunosorbent assay (ELISA) kit.[15]

-

Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using standard enzymatic kits.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its antidiabetic effects through multiple mechanisms, primarily by enhancing insulin secretion from pancreatic β-cells and improving insulin sensitivity in peripheral tissues.

Stimulation of Insulin Secretion

This compound directly acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[1][16] This action is mediated, at least in part, by the potentiation of the TRPM5 (Transient Receptor Potential Melastatin 5) channel, a Ca2+-activated cation channel.[5][9]

Caption: this compound potentiates the TRPM5 channel in pancreatic β-cells, leading to enhanced insulin secretion.

Improvement of Insulin Sensitivity

This compound has been shown to improve insulin sensitivity in insulin-resistant animal models.[3] One of the proposed mechanisms involves the enhancement of the insulin signaling pathway in skeletal muscle, a major site of glucose uptake. This involves the PI3K/Akt pathway, leading to the translocation of GLUT4 (glucose transporter type 4) to the plasma membrane.[5][17]

Caption: this compound may enhance insulin signaling via the PI3K/Akt pathway, promoting GLUT4 translocation and glucose uptake.

Regulation of Gluconeogenesis

Some studies suggest that this compound can regulate blood glucose levels by slowing down gluconeogenesis in the liver. This is achieved by decreasing the gene expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[1][2][5]

Caption: this compound reduces hepatic glucose output by downregulating PEPCK gene expression.

Experimental Workflow

The general workflow for in vivo studies investigating the antidiabetic effects of this compound is outlined below.

Caption: A typical experimental workflow for evaluating the in vivo antidiabetic effects of this compound.

Conclusion

The in vivo evidence strongly suggests that this compound possesses significant antidiabetic properties. Its multifaceted mechanism of action, encompassing the stimulation of insulin secretion, enhancement of insulin sensitivity, and regulation of hepatic glucose production, makes it a compelling candidate for further investigation as a potential therapeutic agent or adjuvant therapy for diabetes mellitus. The data and protocols summarized in this guide provide a solid foundation for future research in this promising area. However, it is important to note that some studies, particularly in humans, have shown no significant effects, indicating that dosage, duration, and the specific population studied are critical factors influencing the outcomes.[12][18] Further well-controlled, long-term clinical trials are warranted to unequivocally establish the therapeutic efficacy and safety of this compound in diabetic patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of the hypoglycemic effect of this compound, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increase of insulin sensitivity by this compound in fructose-rich chow-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces antihyperglycaemic, insulinotropic and glucagonostatic effects in vivo: studies in the diabetic Goto-Kakizaki (GK) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insight into anti-diabetic effect of low dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antihyperglycemic effects of this compound in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. journals.sums.ac.ir [journals.sums.ac.ir]

- 13. Anti diabetic property of aqueous extract of Stevia rebaudiana Bertoni leaves in Streptozotocin-induced diabetes in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypoglycaemic action of this compound and a barley and brewer’s yeast based preparation in the experimental model on mice | Biomolecules and Biomedicine [bjbms.org]

- 15. Effects of this compound on the Expressions of GLUT 1, GLUT 3, and GLUT 4 Proteins in Diabetic Rat Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of stevia on glycemic and lipid profile of type 2 diabetic patients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Choreography: A Technical Guide to the Anti-inflammatory Properties of Stevioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevioside, a diterpene glycoside extracted from the leaves of Stevia rebaudiana, is widely recognized as a natural, non-caloric sweetener.[1][2] Beyond its role in the food industry, a growing body of scientific evidence has illuminated its significant pharmacological activities, including potent anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's interaction with key signaling pathways, presents quantitative data from pivotal in vitro and in vivo studies, and offers detailed experimental protocols for replication and further investigation. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a marked reduction in the production of pro-inflammatory mediators.[3][4][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate intracellular signaling pathways that are critical to the inflammatory response.[4][6] When cells are exposed to inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, a cascade of events is initiated, culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3][5] this compound intervenes at crucial points within these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process.[7] In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines.[7]

This compound has been demonstrated to suppress LPS-induced NF-κB activation by preventing the degradation of IκBα.[3][8] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting the downstream expression of inflammatory genes.[3][8]

Downregulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation.[3] It comprises a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are activated by phosphorylation in response to inflammatory stimuli.[3] Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory genes.

Studies have consistently shown that this compound suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[3][5] This dampening of the MAPK cascade contributes significantly to the overall reduction in inflammatory cytokine production.[3][4]

Crosstalk with the Nrf2 Pathway

Recent evidence suggests that this compound's anti-inflammatory effects may also be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1] There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can lead to the suppression of NF-κB signaling.[4] this compound has been shown to upregulate Nrf2, which may contribute to its ability to decrease the expression of pro-inflammatory cytokines by blocking NF-κB signaling.[1]

Quantitative Data from Preclinical Studies

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Key Quantitative Outcomes | Reference |

| RAW264.7 (Murine Macrophages) | LPS (1 µg/mL) | 50, 100, 200 µg/mL | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.[3][10] Suppressed phosphorylation of ERK, JNK, and p38.[3] | [3][10] |

| IPEC-J2 (Porcine Intestinal Epithelial) | Diquat (1000 µM) | 250 µM | Significantly downregulated secretion and gene expression of IL-6, IL-8, and TNF-α.[11][12][13] Decreased phosphorylation of NF-κB, IκB, and ERK1/2.[11][12][13] | [7][11][12][13] |

| Caco-2 (Human Colon Carcinoma) | LPS | Not specified | Suppressed LPS-mediated TNF-α, IL-1β, and IL-6 release.[8] | [8] |

| THP-1 (Human Monocytic Cells) | LPS | 1 mM | Significantly suppressed the release of TNF-α and IL-1β.[14] | [14] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Inhibited expression of iNOS, Cox-2, MMP-13, and ADAMTS-4.[9] | [9] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage & Route | Key Quantitative Outcomes | Reference |

| Mouse | S. aureus infection (Mastitis) | Intraperitoneal injection | Significantly reduced inflammatory cell infiltration and levels of TNF-α, IL-1β, and IL-6.[5] | [5] |

| Male Wistar Rats | Thioacetamide (TAA)-induced liver injury | 20 mg/kg, i.p., twice daily | Prevented upregulation of NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1] Upregulated Nrf2 antioxidant response.[1] | [1] |

| Male Wistar Rats | LPS stimulation | 500 & 1000 mg/kg BW/day, oral | Reduced TNF-α and IL-1β release from isolated peripheral blood mononuclear cells (PBMCs).[2][15] | [2][15] |

| Mouse | Destabilization of medial meniscus (Osteoarthritis) | Not specified | Attenuated cartilage degeneration and lowered OARSI scores.[9] | [9] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature and provide a framework for investigating the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Analysis in LPS-Stimulated RAW264.7 Macrophages

-

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and signaling pathway activation in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 50-300 µg/mL) for 24 hours to determine non-cytotoxic concentrations.[10]

-

Stimulation: Pre-treat cells with non-cytotoxic concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1-2 hours. Subsequently, stimulate with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for protein phosphorylation analysis).[3][10]

-

Cytokine Measurement (ELISA): Collect cell culture supernatants. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[3][10]

-

Protein Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.[3]

-

Protocol 2: In Vivo Assessment in a Mouse Model of S. aureus-Induced Mastitis

-

Objective: To evaluate the therapeutic effect of this compound on inflammation in a bacterial infection model.

-

Methodology:

-

Animal Model: Utilize female BALB/c mice. Induce mastitis by intramammary infusion of a suspension of Staphylococcus aureus.[5]

-

Treatment: Following infection, administer this compound via intraperitoneal injection at specified doses. A control group should receive a vehicle.[5]

-

Sample Collection: At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice and collect mammary gland tissue.

-

Histopathological Analysis: Fix a portion of the mammary tissue in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.[5]

-

Cytokine Analysis (ELISA): Homogenize another portion of the mammary tissue to prepare lysates. Measure the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates using ELISA kits.[5]

-

Protein Analysis (Western Blot): Use tissue lysates to determine the phosphorylation status of proteins in the NF-κB and MAPK pathways as described in Protocol 1.[5]

-

Conclusion and Future Directions

The collective evidence robustly demonstrates that this compound exerts significant anti-inflammatory effects through the dual inhibition of the NF-κB and MAPK signaling pathways.[3][4][5] This action curtails the production of key pro-inflammatory cytokines, positioning this compound as a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory diseases.[3][4] Its favorable safety profile, established through its widespread use as a sweetener, further enhances its therapeutic potential.[1]

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Pharmacokinetic and pharmacodynamic studies in humans are necessary to establish optimal dosing and efficacy for specific inflammatory conditions. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic applications for diseases where chronic inflammation is a key etiological factor.

References

- 1. Antioxidant and immunomodulatory activity induced by this compound in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo assessment of inhibitory effect of this compound on pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and immunomodulatory activities of this compound and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. contusmpublications.com [contusmpublications.com]

The Antioxidant Potential of Stevioside in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside, a natural non-caloric sweetener extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant attention for its potential therapeutic properties beyond its sweetening capabilities. Emerging evidence strongly suggests that this compound possesses potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the antioxidant potential of this compound in various biological systems. It summarizes key quantitative data, details experimental methodologies for assessing its antioxidant capacity, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.

Quantitative Assessment of this compound's Antioxidant Activity

This compound has been shown to modulate the activity of key antioxidant enzymes and reduce markers of oxidative stress in both in vitro and in vivo models. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Biological System | Model | This compound Concentration/Dose | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (B108866) Peroxidase (GPx) Activity | Reference |

| IPEC-J2 cells | Diquat-induced oxidative stress | 250 µM | Significantly increased compared to diquat-treated group | Significantly increased compared to diquat-treated group | Significantly increased compared to diquat-treated group | [2][3][4][5][6] |

| Rat Liver and Kidney | High fat/low streptozocin-induced diabetic rats | 25 and 50 mg/kg | Decreased in liver, but GST and GR were increased | Not specified | Increased at 25 and 50 mg/kg doses in liver | [7] |

| Common Carp (Cyprinus carpio) Tissues | CCl4-induced oxidative stress | 1 g/L | Significant decrease in blood and gills; significant increase in liver | Significant decrease in all tested tissues (blood, liver, muscle, gill, brain) | Not specified | [8] |

Note: "Significantly increased/decreased" indicates a statistically significant change as reported in the cited studies. The lack of uniform units across studies prevents a direct numerical comparison in some cases.

Table 2: Effect of this compound on Oxidative Stress Markers

| Biological System | Model | This compound Concentration/Dose | Malondialdehyde (MDA) Levels | Reactive Oxygen Species (ROS) Production | Reference |

| IPEC-J2 cells | Diquat-induced oxidative stress | 250 µM | Significantly reduced | Significantly reduced | [2][5][6] |

| SH-SY5Y neuronal cultures | Pentylenetetrazol (PTZ)-induced damage | 10-100 µM | Not specified | Significantly reduced | [9] |

| Rat Brain Tissue | Pentylenetetrazol (PTZ)-induced seizures | 100 mg/kg | Reduced by 30% | Not specified | [9] |

| Rat Liver and Kidney | High fat/low streptozocin-induced diabetic rats | 12.5, 25, and 50 mg/kg | Significantly decreased TBARS in liver | Not specified | [7] |

Experimental Protocols for Assessing Antioxidant Potential

This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant potential of compounds like this compound.

Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted for cultured cells and is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

Cell lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors)[10]

-

SOD Assay Kit (e.g., employing WST-1 or a similar tetrazolium salt)[11]

-

Xanthine Oxidase solution

-

Microplate reader capable of measuring absorbance at 450 nm[11]

Procedure:

-

Sample Preparation:

-

Assay:

-

Add 20 µL of the cell lysate (sample), SOD standard, or a blank (ddH₂O) to respective wells of a 96-well plate.[11]

-

Add 200 µL of the WST working solution to each well.

-

Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to all wells except the blank.[10]

-

Incubate the plate at 37°C for 20 minutes.[11]

-

Read the absorbance at 450 nm using a microplate reader.[11]

-

-

Calculation:

-

The SOD activity is calculated as the percentage of inhibition of the rate of formazan (B1609692) dye formation. One unit of SOD is defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.[11]

-

Catalase (CAT) Activity Assay

This protocol is suitable for tissue homogenates and is based on the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (10 mM in phosphate buffer, freshly prepared)[12]

-

Cobalt-bicarbonate reagent or a commercial catalase assay kit reagent (e.g., one that forms a colored complex with unreacted H₂O₂)[12]

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Assay:

-

Incubate a known amount of the supernatant with H₂O₂ solution for a specific time (e.g., 2 minutes).[12]

-

Stop the reaction by adding the cobalt-bicarbonate reagent or the stop solution from a commercial kit.

-

Measure the absorbance at the appropriate wavelength (e.g., 440 nm for the carbonato-cobaltate (III) complex) to determine the amount of unreacted H₂O₂.[12]

-

-

Calculation:

-

Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity Assay

This protocol is based on the indirect measurement of GPx activity through a coupled reaction with glutathione reductase.

Materials:

-

GPx Assay Kit (containing assay buffer, glutathione, glutathione reductase, NADPH, and a peroxide substrate like cumene (B47948) hydroperoxide)[14][15]

-

Microplate reader capable of measuring absorbance at 340 nm[14]

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates as described for the SOD and CAT assays.

-

For plasma samples, collect blood with an anticoagulant and centrifuge to separate the plasma.[15]

-

-

Assay:

-

Prepare a reaction mixture containing assay buffer, glutathione, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding the peroxide substrate.[14]

-

Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes.[14]

-

-

Calculation:

-

The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample, as it reflects the rate of NADPH oxidation. GPx activity is typically expressed as mU/mL or U/mg of protein.[16]

-

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[17]

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)[18]

-

Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)[17]

-

MDA standard for generating a standard curve

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm[17]

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

-

Assay:

-

Add the sample to a tube containing TCA to precipitate proteins.[18]

-

Centrifuge to collect the supernatant.

-

Add the TBA reagent to the supernatant and heat at 95-100°C for 10-15 minutes to allow for the color reaction to occur.[17][18]

-

Cool the samples on ice and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[17]

-

-

Calculation:

-

The concentration of MDA in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of MDA.

-

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.

Inhibition of the NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of inflammation and oxidative stress.

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

Activation of the Nrf2/ARE Signaling Pathway

This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a critical defense mechanism against oxidative stress.

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Experimental Workflow for Investigating this compound's Antioxidant Effects

The following diagram outlines a general experimental workflow for characterizing the antioxidant potential of this compound in a cell-based model of oxidative stress.

Caption: General workflow for studying this compound's antioxidant effects.

Conclusion

The evidence presented in this technical guide strongly supports the significant antioxidant potential of this compound in various biological systems. This compound demonstrates the ability to mitigate oxidative stress by enhancing the endogenous antioxidant defense system and reducing lipid peroxidation. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the protective Nrf2/ARE pathway. These findings highlight the potential of this compound as a therapeutic agent for conditions associated with oxidative stress and inflammation. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans. This guide provides a foundational resource for scientists and researchers to design and conduct further investigations into the promising antioxidant properties of this compound.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. Measurement of malondialdehyde (MDA) accumulation by thiobarbituric acid (TBA) reactive substances (TBARS) assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. youtube.com [youtube.com]

- 9. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. raybiotech.com [raybiotech.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Glutathione Peroxidase Assay Kit (Colorimetric) (ab102530) | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

Stevioside as a Potential Anticancer Agent: A Technical Guide

Executive Summary: Stevioside, a natural diterpene glycoside extracted from Stevia rebaudiana, is widely recognized as a non-caloric sweetener. Emerging scientific evidence, however, highlights its potential as a chemotherapeutic agent. In vitro and in vivo studies have demonstrated that this compound and its metabolites, such as steviol (B1681142) and isosteviol (B191626), exhibit cytotoxic, anti-proliferative, and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms of action include the induction of oxidative stress leading to mitochondrial-mediated apoptosis, cell cycle arrest, and modulation of critical signaling pathways like MAPK and PI3K/Akt. This document provides a comprehensive technical overview of the current research on this compound's anticancer properties, detailing its mechanisms, efficacy, and the experimental protocols used for its evaluation.

Introduction

Stevia rebaudiana Bertoni is a plant species whose leaves contain intensely sweet compounds known as steviol glycosides (SGs).[1][2] this compound is one of the most abundant of these glycosides.[3][4] While commercially used as a sugar substitute, research has uncovered a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antihypertensive effects.[2][5] More recently, the focus has shifted towards its anticancer potential, with studies indicating that this compound can inhibit the growth of various cancer cells and may even enhance the efficacy of conventional chemotherapy drugs.[6][7][8] This guide synthesizes the key findings, presents quantitative data, and outlines the methodologies employed to investigate this compound as an anticancer agent.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with cancer-promoting signaling cascades.

Induction of Apoptosis via the Intrinsic Pathway

A predominant mechanism is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[9] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9][10]

-

ROS Generation: this compound treatment leads to a significant accumulation of ROS within cancer cells.[9][10]

-

Mitochondrial Disruption: The elevated ROS levels disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[9][10]

-

Modulation of Bcl-2 Family Proteins: This disruption alters the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This compound has been shown to upregulate Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which favors apoptosis.[3][4][6]

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated, leading to the systematic dismantling of the cell.[10][11]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on colon and ovarian cancer cell lines have shown that this compound treatment causes a significant increase in the cell population in the G2/M phase of the cell cycle.[10][11] In other cancer types, an arrest at the G0/G1 phase has been observed.[6] This cell cycle arrest is often associated with the upregulation of tumor suppressor proteins like p53 and p21 and the downregulation of cyclins such as Cyclin D1.[6][12]

Modulation of Signaling Pathways

This compound and its derivatives influence key signaling pathways that are often dysregulated in cancer:

-

MAPK Pathway: In colon cancer cells, this compound-induced apoptosis is mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, involving the activation of ERK and p38 kinases.[1][10]

-

PI3K/Akt Pathway: In ovarian cancer, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[11] Inactivation of this pathway contributes to its anti-proliferative effects.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are known to promote tumor development.[8] this compound has demonstrated anti-inflammatory properties and the ability to scavenge free radicals, which may contribute to its cancer-preventive potential.[5][7][13] By reducing oxidative stress, this compound helps protect macromolecules like DNA from damage that could lead to mutations and cancer.[5]

Efficacy in Cancer Cell Lines: Quantitative Data

The anticancer effects of this compound and its derivatives have been quantified across various human cancer cell lines. The following tables summarize these findings.

Table 1: Cytotoxic and Anti-proliferative Effects of this compound and its Derivatives

| Cancer Type | Cell Line(s) | Compound | Concentration | Duration (h) | Observed Effect | Reference(s) |

| Breast Cancer | MDA-MB-231, SKBR-3 | This compound | 5-100 µM | 48 | ~60% reduction in cell viability | [2][6] |

| MCF-7 | Steviol | 500 µM | 48 | 60% reduction in cell viability (cell population reduced to 40%) | [6] | |

| MDA-MB-231 | Steviolbioside | 250 µg/mL (~0.39 mM) | 48 | 35% cell growth inhibition | [2] | |

| Colon Cancer | HT-29 | This compound | 5 µM | 48-72 | ~60-70% inhibition of cell viability | [10] |

| HCT-116, CCD18Co | This compound | 200 µM | 24 | <30% cell death; considered non-cytotoxic | [14] | |

| Gastric Cancer | NUGC-3 | Isosteviol | 84-167 µM | 48 | 60% reduction in cell viability | [6][8] |

| Multiple | HL60, A549, AZ521, SK-BR-3 | Steviol Derivative (14) | 1.2-4.1 µM | Not specified | IC₅₀ values in the low micromolar range | [15] |

Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound